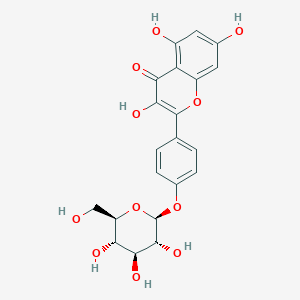

Kaempferol 4'-glucoside

Vue d'ensemble

Description

Kaempferol 4’-glucoside is a naturally occurring flavonoid glycoside found in various plants. It is a derivative of kaempferol, a well-known flavonoid with numerous health benefits. Kaempferol 4’-glucoside is characterized by the presence of a glucose molecule attached to the 4’ position of the kaempferol structure. This compound is known for its antioxidant, anti-inflammatory, and anticancer properties, making it a subject of interest in various scientific research fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of kaempferol 4’-glucoside typically involves the glycosylation of kaempferol. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer a glucose moiety to the 4’ hydroxyl group of kaempferol. This reaction is usually carried out in an aqueous medium at a controlled temperature and pH to ensure optimal enzyme activity .

Industrial Production Methods: Industrial production of kaempferol 4’-glucoside can be achieved through biotechnological approaches, such as microbial fermentation. In this process, genetically engineered microorganisms are used to produce the glycosyltransferase enzyme, which then catalyzes the glycosylation of kaempferol. This method is advantageous due to its scalability and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions: Kaempferol 4’-glucoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert kaempferol 4’-glucoside to its corresponding dihydro derivatives.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrokaempferol 4’-glucoside.

Substitution: Alkylated or acylated derivatives of kaempferol 4’-glucoside.

Applications De Recherche Scientifique

Kaempferol 4’-glucoside has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of flavonoid glycosides.

Biology: The compound is studied for its role in plant metabolism and its effects on various biological processes.

Medicine: Kaempferol 4’-glucoside is investigated for its potential therapeutic effects, including its antioxidant, anti-inflammatory, and anticancer properties. It has shown promise in the treatment of various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry: The compound is used in the development of functional foods, dietary supplements, and cosmetic products due to its health benefits

Mécanisme D'action

Kaempferol 4’-glucoside exerts its effects through various molecular mechanisms:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as interleukin-6 and cyclooxygenase-2.

Anticancer Activity: Kaempferol 4’-glucoside induces apoptosis and cell cycle arrest in cancer cells by modulating signaling pathways, such as the PI3K/AKT and MAPK pathways

Comparaison Avec Des Composés Similaires

Kaempferol 4’-glucoside is unique among flavonoid glycosides due to its specific glycosylation pattern. Similar compounds include:

Kaempferol 3-O-glucoside: This compound has a glucose moiety attached to the 3 position of kaempferol.

Kaempferol 3-O-rutinoside: It contains a rutinose (disaccharide) moiety attached to the 3 position of kaempferol.

Quercetin 4’-glucoside: Similar to kaempferol 4’-glucoside but derived from quercetin, another flavonoid.

Kaempferol 4’-glucoside stands out due to its unique glycosylation at the 4’ position, which can influence its bioavailability, stability, and biological activity compared to other glycosides .

Activité Biologique

Kaempferol 4'-glucoside is a flavonoid glycoside derived from kaempferol, known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and mechanisms of action.

Chemical Structure and Properties

This compound features a glucose moiety attached at the 4' position of the kaempferol structure. This specific glycosylation affects its bioavailability and biological activity compared to other flavonoid glycosides.

This compound exerts its biological effects through several mechanisms:

- Antioxidant Activity : It scavenges free radicals and reactive oxygen species (ROS), protecting cells from oxidative damage. Studies show that kaempferol derivatives can enhance cellular antioxidant defenses by increasing glutathione levels in cells exposed to oxidative stressors like etoposide .

- Anti-inflammatory Activity : The compound inhibits pro-inflammatory cytokines such as IL-6 and enzymes like cyclooxygenase-2 (COX-2), contributing to reduced inflammation in various tissues .

- Anticancer Activity : this compound induces apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways, including the PI3K/AKT and MAPK pathways. It has shown effectiveness against various cancer cell lines, including HepG2 (liver cancer) and CT26 (colon cancer) .

Antioxidant Activity

Research indicates that this compound significantly enhances antioxidant enzyme activities, such as superoxide dismutase (SOD) and heme oxygenase-1 (HO-1), which are crucial for cellular defense against oxidative stress . A study demonstrated that co-incubation with etoposide increased HO-1 expression significantly when treated with kaempferol derivatives .

Anti-inflammatory Effects

This compound has been shown to decrease the production of inflammatory mediators. In animal models, it mitigated inflammation markers in brain tissues and preserved blood-brain barrier integrity, suggesting potential neuroprotective effects .

Anticancer Properties

In vitro studies have reported that this compound exhibits potent antiproliferative effects on several cancer cell lines. For instance, it inhibited the proliferation of HepG2 cells by inducing apoptosis through caspase activation and downregulating AKT phosphorylation .

Case Studies

- Neuroprotective Effects : In a study involving ovariectomized rats with induced cognitive impairment, kaempferol significantly reduced markers of oxidative stress and inflammation in the hippocampus. The treatment led to improved cognitive function and reduced neurotoxicity associated with reactive oxygen species .

- Cancer Research : A comparative study on various kaempferol derivatives highlighted that this compound had a notable effect on inhibiting tumor growth in mouse models of melanoma and colon cancer, demonstrating its potential as a therapeutic agent in oncology .

Comparative Analysis

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | High | High |

| Kaempferol 3-O-glucoside | Moderate | Moderate | Moderate |

| Quercetin 4'-glucoside | High | High | Moderate |

Propriétés

IUPAC Name |

3,5,7-trihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-7-13-15(25)17(27)19(29)21(32-13)30-10-3-1-8(2-4-10)20-18(28)16(26)14-11(24)5-9(23)6-12(14)31-20/h1-6,13,15,17,19,21-25,27-29H,7H2/t13-,15-,17+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCGRWHWAGXNQS-HMGRVEAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966598 | |

| Record name | 4-(3,5,7-Trihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52222-74-9 | |

| Record name | Kaempferol 4′-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52222-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol 4'-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052222749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3,5,7-Trihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.